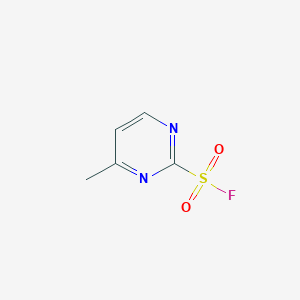
4-Methylpyrimidine-2-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylpyrimidine-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H5FN2O2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpyrimidine-2-sulfonyl fluoride typically involves the reaction of 4-methylpyrimidine with sulfonyl fluoride reagents. One common method is the direct sulfonylation of 4-methylpyrimidine using sulfonyl chlorides followed by fluorination. This process can be carried out under mild reaction conditions using readily available reagents .
Industrial Production Methods
Industrial production of this compound often involves a one-pot synthesis approach. This method allows for the direct transformation of sulfonates or sulfonic acids into sulfonyl fluorides using mild reaction conditions and easy-to-operate reagents . The process is efficient and cost-effective, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylpyrimidine-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound is resistant to reduction due to the stability of the sulfonyl fluoride group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. These reactions are typically carried out under mild conditions, often in the presence of a base to facilitate the substitution process .
Major Products Formed
The major products formed from reactions involving this compound depend on the nucleophile used. For example, reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .
Applications De Recherche Scientifique
4-Methylpyrimidine-2-sulfonyl fluoride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Methylpyrimidine-2-sulfonyl fluoride involves its ability to form covalent bonds with specific amino acid residues in proteins. This interaction can inhibit the activity of enzymes by modifying their active sites. The compound’s sulfonyl fluoride group is particularly reactive towards nucleophilic amino acids such as serine, threonine, and cysteine .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylpyrimidine-2-sulfonyl chloride: Similar in structure but with a chloride group instead of fluoride.
2-Fluoropyridine-4-sulfonyl fluoride: A fluorinated pyridine derivative with similar reactivity.
4-Methylpyridine-2-sulfonyl fluoride: A pyridine analog with a methyl group at the 4-position.
Uniqueness
4-Methylpyrimidine-2-sulfonyl fluoride is unique due to its balanced stability and reactivity, making it suitable for a wide range of applications. Its ability to form stable covalent bonds with specific amino acids sets it apart from other sulfonyl fluorides, providing a valuable tool for chemical biology and drug discovery .
Propriétés
Numéro CAS |
35762-74-4 |
|---|---|
Formule moléculaire |
C5H5FN2O2S |
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
4-methylpyrimidine-2-sulfonyl fluoride |
InChI |
InChI=1S/C5H5FN2O2S/c1-4-2-3-7-5(8-4)11(6,9)10/h2-3H,1H3 |
Clé InChI |
YQMPKGAVBRPUBD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC=C1)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


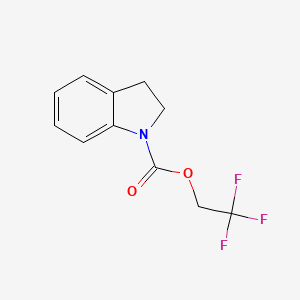
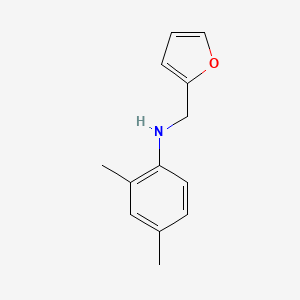
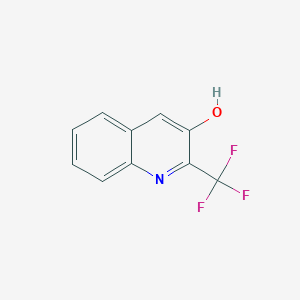
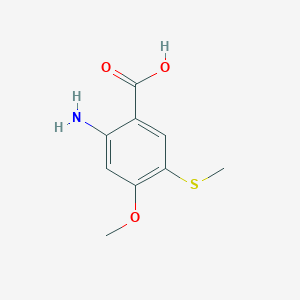

![9-Cyclopropyl-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13159428.png)
![3-([1-(Chloromethyl)cyclobutyl]methyl)thiophene](/img/structure/B13159431.png)
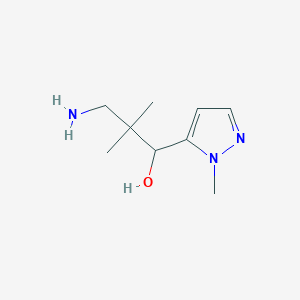
![1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine](/img/structure/B13159443.png)

![2,2'-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene](/img/structure/B13159452.png)
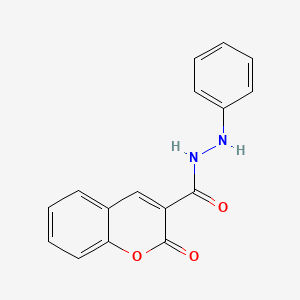
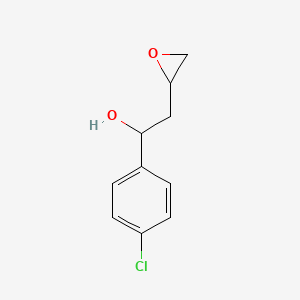
![[4-(N'-Hydroxycarbamimidoyl)phenyl]urea](/img/structure/B13159476.png)
